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Foundational

3-(2-Chlorophenyl)azetidine CAS number and molecular weight

An In-depth Technical Guide to 3-(2-Chlorophenyl)azetidine For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Scaffold The azetidine motif, a four-membered nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer a unique scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide focuses on a specific, yet sparsely documented, derivative: 3-(2-Chlorophenyl)azetidine.

Due to the limited availability of published experimental data for this particular compound, this guide will adopt a dual approach. Firstly, it will consolidate all available information for 3-(2-Chlorophenyl)azetidine and its common salt form. Secondly, where specific data is absent, it will provide established, field-proven protocols for its synthesis, characterization, and evaluation, drawing upon established principles of azetidine chemistry. This document is designed to be a foundational resource, enabling researchers to confidently approach the synthesis and study of this promising chemical entity.

Core Compound Profile

At present, the most readily available data pertains to the hydrochloride salt of 3-(2-Chlorophenyl)azetidine. Information on the free base is limited, and researchers should consider the properties of the salt form in their experimental design, with the understanding that the free base will have distinct physicochemical characteristics.

PropertyValue (for Hydrochloride Salt)Source
CAS Number 1203683-32-2[3][4][5]
Molecular Formula C₉H₁₁Cl₂N[3][5]
Molecular Weight 204.09 g/mol [5]
Physical Form White to Yellow Solid[3]
Storage Temperature 2-8 °C[3]

Note on the Free Base: The free base, 3-(2-Chlorophenyl)azetidine, would have a molecular formula of C₉H₁₀ClN and a corresponding molecular weight of 167.64 g/mol . A unique CAS number for the free base is expected but not readily found in public databases. Researchers synthesizing the free base should perform rigorous characterization to establish its specific properties.

Synthesis of 3-(2-Chlorophenyl)azetidine: A Proposed Protocol

Overall Synthetic Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Reduction A 2-Chlorobenzaldehyde C N-(2-Chlorobenzylidene)amine A->C Condensation B Ammonia or Amine Source B->C F 3-Chloro-1-(2-chlorophenyl)azetidin-2-one C->F Staudinger Synthesis D Chloroacetyl Chloride D->F E Triethylamine E->F Base H 3-(2-Chlorophenyl)azetidine F->H G Reducing Agent (e.g., LiAlH4) G->H

Caption: Proposed synthetic workflow for 3-(2-Chlorophenyl)azetidine.

Detailed Experimental Protocol

Step 1: Formation of N-(2-Chlorobenzylidene)amine (Imine)

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., toluene or methanol), add a solution of the amine source (e.g., ammonia in methanol or benzylamine, 1.1 equivalents).

  • If necessary, add a dehydrating agent such as anhydrous magnesium sulfate.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the drying agent and remove the solvent under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.

Step 2: [2+2] Cycloaddition to form the β-Lactam

  • Dissolve the crude imine from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-1-(substituted)-4-(2-chlorophenyl)azetidin-2-one.

Step 3: Reduction to 3-(2-Chlorophenyl)azetidine

  • Caution: This step involves a highly reactive reducing agent and should be performed with extreme care in a fume hood.

  • To a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C under an inert atmosphere, slowly add a solution of the β-lactam from Step 2 in the same solvent.

  • After the addition, allow the reaction to stir at room temperature or gently reflux for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with the ether solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)azetidine.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical Characterization: Essential Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. The following are standard protocols for characterizing novel compounds like 3-(2-Chlorophenyl)azetidine.

Workflow for Physicochemical Profiling

A Synthesized 3-(2-Chlorophenyl)azetidine B Purity Assessment (HPLC, NMR) A->B C pKa Determination (Potentiometric Titration) B->C D Lipophilicity (LogP/LogD) Measurement (Shake-Flask or HPLC) B->D E Aqueous Solubility Determination (Equilibrium Dialysis or HPLC) B->E F Structural Confirmation (NMR, MS, IR) B->F

Caption: Standard workflow for physicochemical characterization.

Determination of Acid Dissociation Constant (pKa)

The basicity of the azetidine nitrogen is a key determinant of the compound's ionization state at physiological pH.

  • Method: Potentiometric titration is the gold standard.

  • Protocol:

    • Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).

    • Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

    • The pKa is determined from the titration curve as the pH at which half of the compound is protonated.

Measurement of Lipophilicity (LogP/LogD)

Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Method: The "shake-flask" method is a classic approach.

  • Protocol:

    • Prepare a solution of the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

    • Agitate the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • Separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • LogP (for the neutral species) or LogD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Aqueous Solubility

Solubility is crucial for drug formulation and bioavailability.

  • Method: The equilibrium solubility method is highly reliable.

  • Protocol:

    • Add an excess amount of the solid compound to a buffered aqueous solution (e.g., PBS at pH 7.4).

    • Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for 3-(2-Chlorophenyl)azetidine are not publicly available, the following are the expected key signals.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3-4 ppm, and signals for the aromatic protons of the 2-chlorophenyl group in the aromatic region (around 7-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the azetidine ring and the aromatic carbons of the 2-chlorophenyl substituent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic N-H stretching vibrations for the secondary amine of the azetidine ring.

Reactivity and Potential Applications in Drug Discovery

The azetidine ring is a "privileged" scaffold in medicinal chemistry due to its ability to improve metabolic stability, solubility, and receptor binding affinity.[1][2] The 2-chlorophenyl substituent introduces a potential point of interaction with biological targets and can influence the overall electronic properties and conformation of the molecule.

Derivatives of substituted azetidines have been investigated for a range of biological activities, including as antibacterial agents and for their effects on the central nervous system (CNS).[9][10] The specific pharmacological profile of 3-(2-Chlorophenyl)azetidine remains to be elucidated and represents an open area for research. Its structural motifs suggest potential applications in areas where modulation of CNS targets is desired.

Safety and Handling

Detailed safety information for 3-(2-Chlorophenyl)azetidine is not available. However, based on data for its hydrochloride salt and related azetidine compounds, the following precautions should be taken:

  • Hazard Classification (based on hydrochloride salt): Likely to be an irritant, particularly to the eyes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound they are handling and perform a thorough risk assessment before commencing any experimental work.

Conclusion and Future Outlook

3-(2-Chlorophenyl)azetidine is a chemical entity with significant potential for application in drug discovery and development. While a comprehensive experimental dataset for this compound is not yet in the public domain, this guide provides a robust framework for its synthesis, characterization, and evaluation. By following the outlined protocols and adhering to rigorous scientific principles, researchers can unlock the potential of this and other novel azetidine-based scaffolds, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • PubChem. 3-(2-Chlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available from: [Link]

  • Carr, G. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience. 2011;2(4):211-20. Available from: [Link]

  • Gowda, B. T. et al. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A. 2003;58(12):801-808. Available from: [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules (Basel, Switzerland), 12(11), 2467–2477. Available from: [Link]

  • Hashim, O. S., & Al-Masoudi, W. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S2), 5732–5747. Available from: [Link]

  • MolPort. 3-(2-chlorophenyl)azetidine hydrochloride | 1203683-32-2. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • Słoczyńska, K. et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. 2021;26(11):3338. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-20. Available from: [Link]

  • Pi Chemicals. Material Safety Data Sheet. Available from: [Link]

  • Gupta, P., Jain, S., & Kaushik, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 548-552. Available from: [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

  • PubChemLite. 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • NextSDS. 2-(3-chlorophenyl)azetidine — Chemical Substance Information. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

Sources

Exploratory

The Pharmacological Versatility of 3-(2-Chlorophenyl)azetidine Derivatives: Mechanisms of Action and Therapeutic Applications

Abstract In modern medicinal chemistry, the spatial geometry of a pharmacophore dictates both its binding affinity and the subsequent functional cascade within the target protein. The 3-(2-chlorophenyl)azetidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern medicinal chemistry, the spatial geometry of a pharmacophore dictates both its binding affinity and the subsequent functional cascade within the target protein. The 3-(2-chlorophenyl)azetidine scaffold has emerged not merely as a structural linker, but as a highly tuned biomechanical wedge. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical advantages, its role in targeted protein degradation (specifically Estrogen Receptor alpha), its allosteric modulation of lipid metabolism enzymes, and the self-validating experimental workflows required to evaluate these compounds.

Physicochemical Profiling: The Biomechanical Wedge

As application scientists, we must look beyond 2D chemical structures and evaluate molecules as 3D dynamic entities. The causality behind selecting the 3-(2-chlorophenyl)azetidine moiety over traditional bioisosteres (such as benzyl-piperidines) lies in its unique vectorization and conformational restriction[1].

  • The Azetidine Core: The four-membered nitrogenous ring introduces significant ring strain, which restricts the number of rotatable bonds. This rigidity reduces the entropic penalty upon target binding. Furthermore, azetidines possess a lower pKa​ compared to pyrrolidines or piperidines. This subtle shift enhances passive membrane permeability while retaining sufficient basicity to form critical salt bridges with target acidic residues[2].

  • The 2-Chlorophenyl Moiety: The ortho-chlorine atom is strategically critical. It acts as a steric bumper against the azetidine ring, forcing the phenyl group out of coplanarity. This locked dihedral angle forces the molecule into a bioactive conformation. Additionally, the lipophilic nature of the chlorine atom allows it to anchor deeply into narrow, hydrophobic sub-pockets via halogen bonding[3].

Mechanism of Action I: Selective Estrogen Receptor Downregulation (SERD)

The most prominent application of N-substituted 3-(2-chlorophenyl)azetidine derivatives is in the treatment of ER-positive breast cancer as Selective Estrogen Receptor Downregulators (SERDs)[4].

The Mechanistic Cascade

When a standard agonist (like estradiol) binds to the Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD), Helix 12 closes over the binding pocket, recruiting coactivators that drive tumor proliferation.

The 3-(2-chlorophenyl)azetidine derivatives disrupt this entirely:

  • Anchoring: The basic nitrogen of the azetidine forms a stable salt bridge with Asp351 in the ERα LBD.

  • Steric Clash: The rigid, orthogonally twisted 2-chlorophenyl group protrudes directly into the space normally occupied by Helix 12.

  • Conformational Disruption: Helix 12 is forcibly displaced, preventing coactivator recruitment (antagonism).

  • Targeted Degradation: The displacement of Helix 12 exposes hydrophobic patches on the receptor's surface. The cellular ubiquitination machinery recognizes this misfolded state, tagging the receptor with polyubiquitin chains and routing it to the 26S proteasome for complete degradation[4].

G LIG 3-(2-Chlorophenyl)azetidine ERA ERα LBD Binding LIG->ERA High Affinity H12 Helix 12 Displacement ERA->H12 Steric Clash UBQ Polyubiquitination H12->UBQ Surface Exposure DEG Proteasomal Degradation UBQ->DEG Targeted Proteolysis

Caption: ERα signaling and degradation pathway induced by azetidine-based SERDs.

Mechanism of Action II: Allosteric Modulation of DGAT2

Beyond oncology, this scaffold is highly effective in metabolic disorders, specifically targeting Diacylglycerol O-acyltransferase 2 (DGAT2) for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes[5].

DGAT2 is an integral membrane protein of the endoplasmic reticulum that catalyzes the final step of triglyceride synthesis. 3-(2-Chlorophenyl)azetidine derivatives act as potent allosteric inhibitors. The chlorophenyl group acts as a lipophilic anchor that embeds into the ER-membrane-associated domain of DGAT2. Concurrently, the azetidine core disrupts the cytosolic acyl-CoA binding interface. By locking the enzyme in an inactive conformation, these derivatives effectively shut down localized lipid droplet formation[5].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the ortho-chloro substitution and the azetidine ring, the following table summarizes the Quantitative Structure-Activity Relationship (QSAR) trends synthesized from recent pharmacological evaluations[4],[5].

Compound ScaffoldERα Binding IC50 (nM)ERα Degradation Dmax (%)DGAT2 Inhibition IC50 (nM)
3-(2-Chlorophenyl)azetidine 1.2 92% 15.4
3-(4-Chlorophenyl)azetidine45.041%120.5
3-(Phenyl)azetidine112.018%>500.0
4-(2-Chlorophenyl)piperidine8.565%85.2

Data Interpretation: Moving the chlorine atom from the ortho to the para position relieves the steric clash with the azetidine ring, allowing the molecule to flatten. This loss of 3D vectorization drastically reduces both binding affinity and the ability to induce target degradation.

Experimental Workflows & Validation Protocols

To accurately quantify the mechanism of action—specifically target degradation—traditional Western Blots are insufficient. Cell lysis destroys the spatial context of degradation and introduces variations in protein extraction efficiency.

As a standard best practice, we utilize an In-Cell Western (ICW) assay. This protocol is a self-validating system: by fixing the cells in situ and multiplexing the target protein against a structural housekeeping protein in the exact same well, we eliminate well-to-well cell number variations and ensure that apparent degradation is not an artifact of compound cytotoxicity.

Step-by-Step Methodology: In-Cell Western for ERα Degradation
  • Cell Seeding: Seed MCF-7 (ER-positive) breast cancer cells in a 96-well black-walled, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Compound Dosing: Treat cells with a 10-point dose-response of the 3-(2-chlorophenyl)azetidine derivative (ranging from 0.1 nM to 10 μM) for 24 hours. Causality: 24 hours is the optimal window to observe proteasomal degradation without confounding apoptotic cell loss.

  • Fixation & Permeabilization: Remove media and fix cells with 4% Paraformaldehyde (PFA) for 20 minutes. Wash and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add a multiplexed primary antibody solution containing Rabbit anti-ERα and Mouse anti-GAPDH. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates, then add near-infrared secondary antibodies (e.g., Anti-Rabbit 800CW and Anti-Mouse 680RD). Incubate for 1 hour at room temperature in the dark.

  • Imaging & Self-Validation: Image the plate using a near-infrared scanner.

    • Self-Validation Checkpoint: Calculate the ratio of ERα (800 nm) to GAPDH (680 nm) fluorescence. If the GAPDH signal drops by more than 20% at high concentrations, the compound is cytotoxic, and the degradation data at that dose must be discarded.

G S1 Cell Culture (MCF-7) S2 Compound Dosing S1->S2 S3 In-Cell Western S2->S3 S4 Target Normalization S3->S4 S5 IC50 Calculation S4->S5

Caption: Step-by-step experimental workflow for validating SERD target degradation.

Conclusion

The 3-(2-chlorophenyl)azetidine derivative is a masterclass in rational drug design. By leveraging the ring strain of the azetidine core and the steric hindrance of the ortho-chlorine, researchers can force target proteins into thermodynamically unfavorable conformations. Whether inducing the proteasomal degradation of ERα in oncology or allosterically inhibiting DGAT2 in metabolic diseases, this scaffold proves that rigid, 3D-vectorized pharmacophores are the future of highly selective therapeutics.

References

  • US Patent 9540361B2 - N-substituted azetidine derivatives. Google Patents.
  • BR112019010164A2 - Compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, type 2 diabetes mellitus... Google Patents.
  • Chemical Reviews - Acyclic Twisted Amides. ACS Publications. Available at:[Link]

  • Molport Chemical Database - 3-(2-chlorophenyl)azetidine hydrochloride. Molport. Available at: [Link]

Sources

Foundational

Comprehensive In Vitro Toxicity Profiling of 3-(2-Chlorophenyl)azetidine: A Technical Guide for Preclinical De-risking

Introduction & Physicochemical Rationale Azetidine rings are highly sought-after in modern medicinal chemistry as sp³-rich, conformationally restricted bioisosteres for piperidines and pyrrolidines. 3-(2-Chlorophenyl)aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Azetidine rings are highly sought-after in modern medicinal chemistry as sp³-rich, conformationally restricted bioisosteres for piperidines and pyrrolidines. 3-(2-Chlorophenyl)azetidine represents a versatile and potent building block; however, its physicochemical properties dictate a highly specific in vitro toxicity profile that must be rigorously evaluated during early drug discovery.

The unsubstituted azetidine nitrogen is highly basic, with a pKa of approximately 11.3[1]. At a physiological pH of 7.4, this basic amine is almost entirely protonated. When coupled with the lipophilic 2-chlorophenyl moiety, the molecule adopts physicochemical characteristics that frequently flag for off-target liabilities—most notably, human Ether-à-go-go-Related Gene (hERG) channel blockade and lysosomotropism (phospholipidosis)[2]. This guide outlines a causality-driven, self-validating in vitro screening cascade designed to de-risk this specific structural class.

G cluster_0 Core In Vitro Assays Start 3-(2-Chlorophenyl)azetidine (Lead Fragment) InSilico In Silico Profiling (pKa, LogP, ICH M7 Alerts) Start->InSilico Ames Genotoxicity (Ames II + S9) InSilico->Ames hERG Cardiotoxicity (Automated Patch-Clamp) InSilico->hERG Hepato Hepatotoxicity (3D HepaRG HCS) InSilico->Hepato Decision Data Integration & Go/No-Go Decision Ames->Decision hERG->Decision Hepato->Decision

Figure 1. Multiparametric in vitro toxicity screening cascade for azetidine derivatives.

In Silico Assessment and ICH M7 Alignment

Under the ICH M7 guidelines, any new chemical entity or isolated intermediate must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[3].

Mechanistic Causality: The 2-chlorophenyl group does not typically constitute a classic structural alert for direct DNA alkylation (unlike aliphatic halides). However, the potential for cytochrome P450 (CYP450)-mediated bioactivation into reactive arene oxides necessitates empirical validation. Furthermore, while the four-membered azetidine ring possesses inherent ring strain (bond angles ~93°), it remains generally stable to nucleophilic attack under physiological conditions unless activated by highly electron-withdrawing N-substituents[1].

Core In Vitro Methodologies

Genotoxicity: Miniaturized Ames II Assay

Objective: To satisfy ICH M7 requirements by evaluating point mutations and frameshifts[3]. Causality: We utilize a miniaturized 384-well format to conserve compound while maintaining concordance with standard OECD guidelines. The inclusion of rat liver S9 fraction is non-negotiable here; it is required to generate potential electrophilic metabolites (arene oxides) from the chlorophenyl ring that the parent compound cannot produce autonomously.

Self-Validating Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to an OD₆₀₀ of 2.0.

  • Compound Exposure: Dispense 3-(2-Chlorophenyl)azetidine (0.1 to 500 µ g/well ) in DMSO. Quality Control (QC): Ensure final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Metabolic Activation: Add 10% v/v Aroclor 1254-induced rat liver S9 mix to the +S9 test wells.

  • Incubation & Readout: Incubate for 48 hours at 37°C. Add bromocresol purple pH indicator; bacterial growth (revertants) lowers the pH, changing the well color from purple to yellow.

  • System Validation: The assay is strictly invalidated unless positive controls (2-aminoanthracene for +S9 metabolic competence; 4-nitroquinoline-1-oxide for -S9 direct mutation) yield a >3-fold increase in revertant wells compared to the vehicle control.

Cardiotoxicity: Automated hERG Patch-Clamp

Objective: To quantify the inhibition of the hERG potassium channel (Kv11.1), a primary driver of drug-induced fatal arrhythmias[4]. Causality: Basic amines flanked by lipophilic groups are classic hERG blockers[2]. At pH 7.4, the protonated azetidine nitrogen enters the open hERG channel and interacts via pi-cation bonding with Tyr652, while the 2-chlorophenyl ring engages in hydrophobic interactions with Phe656 deep within the channel pore[4].

G Compound 3-(2-Chlorophenyl)azetidine (Basic Amine, pKa ~11.3) Protonation Protonation at Physiological pH (7.4) Compound->Protonation Entry Entry into hERG Channel Pore (Kv11.1) Protonation->Entry Binding Pi-Cation & Hydrophobic Interactions (Tyr652, Phe656) Entry->Binding Blockade Potassium Current (IKr) Inhibition Binding->Blockade QT QT Interval Prolongation (Arrhythmia Risk) Blockade->QT

Figure 2. Mechanistic pathway of hERG channel blockade by basic azetidine derivatives.

Self-Validating Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). QC: Establish whole-cell configuration and reject any cell with a seal resistance <1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current (IKr).

  • Perfusion: Perfuse 3-(2-Chlorophenyl)azetidine at escalating concentrations (0.1 µM to 100 µM).

  • System Validation: Ensure baseline current stability (<10% rundown over 5 minutes) before compound addition. Use E-4031 (a known hERG inhibitor) as a positive control to verify assay sensitivity.

Hepatotoxicity: 3D HepaRG High-Content Screening (HCS)

Objective: To assess drug-induced liver injury (DILI), specifically mitochondrial toxicity and reactive oxygen species (ROS) generation. Causality: Standard 2D cell lines (like HepG2) rapidly lose CYP450 expression upon plating. Because the toxicity of halogenated aromatics is often metabolite-driven, we utilize 3D HepaRG spheroids, which retain in vivo-like metabolic competence and robust CYP3A4/CYP2D6 activity.

Self-Validating Protocol:

  • Spheroid Formation: Seed HepaRG cells in ultra-low attachment 96-well plates; culture for 7 days until mature, tightly packed spheroids form.

  • Dosing: Treat with the compound (1 µM to 300 µM) for 72 hours.

  • Multiplex Staining: Add a cocktail of fluorescent probes: Hoechst 33342 (nuclear condensation/apoptosis), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential collapse), and CellROX Green (ROS generation).

  • Imaging & Analysis: Image via confocal high-content screening.

  • System Validation: Use Chlorpromazine (10 µM) as a positive control for phospholipidosis and mitochondrial uncoupling. The assay is valid only if Chlorpromazine induces a >50% reduction in TMRM fluorescence.

Quantitative Data Interpretation & Decision Matrix

To facilitate rapid Go/No-Go decisions in hit-to-lead optimization, the quantitative outputs from the above protocols must be benchmarked against established safety thresholds.

Assay / EndpointTarget ParameterAcceptable Threshold (Go)High-Risk Threshold (No-Go)Mechanistic Implication
Ames II (±S9) Mutagenic Revertants< 2-fold increase vs. vehicle≥ 3-fold increase vs. vehicleDNA reactivity / Arene oxide formation
hERG Patch-Clamp IC₅₀ (Tail Current)> 30 µM< 10 µMHigh risk of QTc prolongation / Arrhythmia
3D HepaRG HCS Cytotoxicity IC₅₀> 100 µM< 30 µMDirect cellular necrosis / Apoptosis
3D HepaRG HCS Mitochondrial Tox (TMRM)> 50x Cmax margin< 10x Cmax marginMitochondrial uncoupling / DILI risk

Conclusion

The in vitro toxicity profile of 3-(2-Chlorophenyl)azetidine is heavily dictated by its structural features: a highly basic, strained azetidine ring and a lipophilic, halogenated aromatic system. By deploying a causality-driven screening cascade—utilizing metabolically competent 3D spheroids and automated electrophysiology—researchers can accurately isolate and quantify the risks of genotoxicity, hepatotoxicity, and hERG liability. Ensuring that every protocol is self-validating guarantees that the resulting data is robust enough to guide late-stage preclinical development.

References

  • PubChem. "Azetidine." National Center for Biotechnology Information. URL: [Link]

  • "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PMC, National Institutes of Health. URL:[Link]

  • "Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate." PMC, National Institutes of Health. URL:[Link]

  • "Early identification of hERG liability in drug discovery programs by automated patch clamp." PMC, National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Cross-Coupling Strategies for 3-(2-Chlorophenyl)azetidine in Drug Discovery

Executive Summary & Mechanistic Rationale In modern drug discovery, 3-(2-Chlorophenyl)azetidine serves as a highly valuable, bifunctional building block. It presents two orthogonal vectors for late-stage diversification:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, 3-(2-Chlorophenyl)azetidine serves as a highly valuable, bifunctional building block. It presents two orthogonal vectors for late-stage diversification: a strained secondary aliphatic amine (the azetidine ring) and a sterically hindered, electronically deactivated aryl chloride.

Developing cross-coupling conditions for this scaffold requires overcoming two primary chemical hurdles:

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Exposure to harsh, unhindered bases (e.g., KOH, NaOMe) or high temperatures during catalysis frequently triggers nucleophilic ring-opening, yielding undesired linear alkylamines[1].

  • Chemoselectivity & Bond Inertness: The C–Cl bond dissociation energy (~96 kcal/mol) is substantially higher than that of C–Br (~81 kcal/mol) or C–I bonds. Furthermore, the ortho-substitution creates a severe steric barrier to palladium oxidative addition[2].

This application note details how to exploit these thermodynamic differences. By judiciously selecting palladium precursors, dialkylbiarylphosphine ligands, and mild bases, researchers can achieve chemoselective N-arylation (leaving the aryl chloride intact) or directed C–C Suzuki-Miyaura coupling (activating the aryl chloride).

G Start 3-(2-Chlorophenyl)azetidine (Bifunctional Scaffold) PathA Pathway A: N-Arylation (Buchwald-Hartwig) Start->PathA PathB Pathway B: C-C Coupling (Suzuki-Miyaura) Start->PathB CondA Pd2(dba)3, XPhos Cs2CO3, Toluene, 80°C (Preserves Aryl-Cl) PathA->CondA CondB 1. N-Boc Protection 2. Pd(OAc)2, SPhos K3PO4, Dioxane/H2O, 100°C PathB->CondB ProdA N-Aryl-3-(2-chlorophenyl)azetidine CondA->ProdA ProdB 3-(2-Arylphenyl)azetidine (N-Protected) CondB->ProdB

Divergent catalytic cross-coupling pathways for 3-(2-Chlorophenyl)azetidine.

Pathway A: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Couple the secondary azetidine amine with an exogenous aryl bromide/iodide while strictly preserving the internal ortho-chloroaryl moiety for subsequent functionalization.

Causality of Reagent Selection

To prevent the premature activation of the C–Cl bond, the catalytic system must operate at moderate temperatures (≤80 °C). Pd₂(dba)₃ provides a reliable, ligand-free Pd(0) source. The ligand XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step of the catalytic cycle, efficiently coupling secondary amines with aryl bromides without requiring the extreme thermal energy that would activate the internal aryl chloride[3],[4]. Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent base-mediated azetidine ring-opening[1].

Quantitative Optimization Data

Table 1: Ligand Effects on Chemoselective N-Arylation (Model: 3-(2-Chlorophenyl)azetidine + 4-Bromotoluene)

CatalystLigandBaseTemp (°C)N-Arylation Yield (%)Aryl-Cl Cleavage (%)
Pd₂(dba)₃BINAPCs₂CO₃8072< 2
Pd₂(dba)₃XPhosCs₂CO₃8089 < 1
Pd(OAc)₂dppfNaOtBu1004515
Pd₂(dba)₃RuPhosK₃PO₄85813
Protocol A: Self-Validating N-Arylation
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.025 equiv), XPhos (5.0 mol%, 0.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the exogenous aryl bromide (1.0 equiv) and 3-(2-Chlorophenyl)azetidine (1.2 equiv).

  • Solvent: Inject anhydrous, degassed toluene (0.2 M relative to the aryl bromide). Seal the tube and remove it from the glovebox.

  • Reaction: Stir vigorously at 80 °C for 12 hours.

  • Validation & In-Process Control:

    • TLC (Ninhydrin Stain): Spot the crude mixture. The starting azetidine will stain intensely purple/brown (indicating a free secondary amine). The disappearance of this spot validates complete N-arylation.

    • LC-MS: Monitor for the product mass. Crucially, scan for the [M+H] - 34 mass peak; its absence validates that the chemoselective preservation of the aryl chloride was successful.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via silica gel chromatography.

Pathway B: Suzuki-Miyaura C–C Coupling at the Aryl Chloride

Objective: Form a C–C bond at the sterically hindered ortho-chloro position using an arylboronic acid.

Causality of Reagent Selection

Attempting a Suzuki coupling directly on the unprotected 3-(2-Chlorophenyl)azetidine will fail. The free secondary amine will coordinate strongly to the electrophilic Pd(II) intermediates, stalling the catalytic cycle and leading to catalyst death. N-Boc protection is an absolute prerequisite. To activate the highly inert ortho-chloroaryl bond, SPhos is the optimal ligand. Its biphenyl backbone and methoxy groups provide the exact steric bulk and electron density required to force oxidative addition into unactivated aryl chlorides at 100 °C[5],[6].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd N-Boc-3-(2-Chlorophenyl)azetidine Transmet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->Transmet L-Pd(Ar)(Cl) RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim L-Pd(Ar)(Ar') RedElim->Pd0 Catalyst Regeneration Product Biaryl Azetidine RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for aryl chloride activation.

Quantitative Optimization Data

Table 2: Ligand Effects on Suzuki-Miyaura Coupling (Model: N-Boc-3-(2-Chlorophenyl)azetidine + Phenylboronic acid)

CatalystLigandBaseSolventTemp (°C)Biaryl Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10012
Pd₂(dba)₃dppfK₃PO₄Dioxane/H₂O10065
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10092
Pd(OAc)₂XPhosCs₂CO₃THF/H₂O8078
Protocol B: Self-Validating Suzuki-Miyaura Coupling
  • Pre-requisite (Protection): Treat 3-(2-Chlorophenyl)azetidine with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in DCM for 2 hours. Isolate the N-Boc intermediate.

  • Preparation: To a dry Schlenk tube under argon, add the N-Boc-3-(2-Chlorophenyl)azetidine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2.0 mol%, 0.02 equiv), SPhos (4.0 mol%, 0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 100 °C with vigorous stirring for 16 hours. The biphasic nature requires high RPM to ensure mass transfer.

  • Validation & In-Process Control:

    • ¹H NMR (Crude): Take a small aliquot, dry it, and run a quick ¹H NMR. The disappearance of the distinct ortho-chloro aromatic proton splitting pattern and the emergence of a complex biaryl multiplet validates successful C–C coupling.

    • GC-MS: Analyze the organic layer. Ensure the absence of homocoupled boronic acid (biphenyl derivatives), which would indicate a failure in the transmetalation or oxidative addition steps.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2x), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines ChemRxiv URL
  • PubMed Central (PMC)
  • A highly effective azetidine–Pd(II)
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI URL
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis URL
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)

Sources

Application

Application Notes and Protocols for the Functionalization of 3-(2-Chlorophenyl)azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity profile, distinguishing it from both the more labile aziridines and the less reactive pyrrolidines.[1] This strained ring system, when incorporated into drug candidates, can confer significant improvements in pharmacokinetic properties such as metabolic stability and aqueous solubility.[3][4] The 3-aryl-azetidine motif, in particular, is a key structural feature in a number of bioactive molecules and approved therapeutics, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1]

The subject of this guide, 3-(2-Chlorophenyl)azetidine, presents a valuable starting material for the synthesis of diverse compound libraries. The presence of the 2-chlorophenyl substituent offers opportunities for further functionalization through established cross-coupling methodologies, while the azetidine ring itself provides multiple sites for chemical elaboration. This document outlines detailed protocols for the functionalization of the azetidine ring of 3-(2-Chlorophenyl)azetidine at the nitrogen (N1), the C2/C4 positions, and through ring-opening reactions, providing researchers with a practical guide to accessing novel chemical space.

I. N-Functionalization: Diversification at the Azetidine Nitrogen

The secondary amine of the azetidine ring is the most common site for initial functionalization. A wide array of electrophiles can be employed to introduce diverse substituents, significantly impacting the molecule's steric and electronic properties.

Core Principle: Nucleophilic Substitution

The lone pair of electrons on the azetidine nitrogen readily attacks electrophilic species, leading to the formation of a new N-C, N-S, or N-P bond. The choice of reaction conditions is critical to ensure efficient conversion while minimizing side reactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, a common motif in pharmacologically active compounds.[5][6][7]

Reaction Scheme:

N_Arylation Azetidine 3-(2-Chlorophenyl)azetidine Product N-Aryl-3-(2-chlorophenyl)azetidine Azetidine->Product Buchwald-Hartwig Coupling ArylHalide Ar-X (X = Br, I) ArylHalide->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu)

Figure 1. General workflow for N-arylation of 3-(2-Chlorophenyl)azetidine.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add 3-(2-Chlorophenyl)azetidine (1.0 eq) and the desired aryl halide (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, SPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Table 1. Typical Conditions for Buchwald-Hartwig N-Arylation.

Protocol 2: N-Acylation and N-Sulfonylation

These reactions introduce amide and sulfonamide functionalities, respectively, which can act as hydrogen bond donors and acceptors, influencing molecular interactions with biological targets.

Step-by-Step Protocol:

  • Reagent Solution: Dissolve 3-(2-Chlorophenyl)azetidine (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Electrophile Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC.

  • Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography.

II. C-H Functionalization: Forging New Bonds on the Azetidine Ring

Direct functionalization of C-H bonds represents a highly atom-economical approach to modifying the azetidine scaffold. While challenging due to the relative inertness of C(sp³)-H bonds, recent advances in catalysis have enabled such transformations.[1]

Core Principle: Directed C-H Activation

A directing group, often installed on the azetidine nitrogen, positions a transition metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

Protocol 3: Palladium-Catalyzed γ-C(sp³)–H Arylation

This method allows for the introduction of an aryl group at the C3 position, leveraging a removable directing group.

Reaction Scheme:

CH_Arylation Azetidine_DG N-DG-3-(2-Chlorophenyl)azetidine (DG = Directing Group) Product 3-Aryl-3-(2-chlorophenyl)azetidine Azetidine_DG->Product C-H Arylation Aryl_Source Arylating Agent (e.g., Ar-I) Aryl_Source->Product Pd_Catalyst Pd(OAc)₂ Oxidant Oxidant (e.g., Ag₂CO₃) Deprotection Deprotection Product->Deprotection

Figure 2. C-H Arylation followed by directing group removal.

Step-by-Step Protocol:

  • Synthesis of Directed Substrate: First, install a suitable directing group (e.g., picolinamide) onto the nitrogen of 3-(2-Chlorophenyl)azetidine using standard acylation procedures.

  • Reaction Setup: In a pressure vessel, combine the N-directed azetidine (1.0 eq), the aryl iodide (2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., silver carbonate (Ag₂CO₃), 2.0 eq).

  • Solvent and Conditions: Add a suitable solvent such as hexafluoroisopropanol (HFIP) and heat the mixture to 100-130 °C for 24-48 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by flash column chromatography.

  • Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., basic or acidic hydrolysis) to yield the C3-arylated azetidine.

III. Strain-Release Functionalization: Ring-Opening Reactions

The inherent ring strain of the azetidine can be harnessed to drive ring-opening reactions, providing access to functionalized acyclic amine derivatives.[1][8][9]

Core Principle: Nucleophilic Attack and Ring Cleavage

Activation of the azetidine nitrogen, typically through protonation or Lewis acid coordination, renders the ring susceptible to nucleophilic attack at the less sterically hindered C4 or C2 positions, leading to cleavage of a C-N bond.[10]

Protocol 4: Lewis Acid-Mediated Ring-Opening with Nucleophiles

This protocol describes a general procedure for the regioselective ring-opening of N-activated azetidines.

Reaction Scheme:

Ring_Opening Azetidine_Activated N-Activated-3-(2-Chlorophenyl)azetidine (e.g., N-Tosyl) Product γ-Amino Alcohol/Amine Azetidine_Activated->Product SN2 Ring Opening Nucleophile Nucleophile (Nu-H) Nucleophile->Product Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂)

Figure 3. Lewis acid-mediated ring-opening of an N-activated azetidine.

Step-by-Step Protocol:

  • N-Activation: Synthesize the N-sulfonylated derivative of 3-(2-Chlorophenyl)azetidine using Protocol 2. This enhances the electrophilicity of the ring carbons.

  • Reaction Setup: Dissolve the N-tosyl-3-(2-chlorophenyl)azetidine (1.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C. Add the nucleophile (e.g., an alcohol, thiol, or amine, 2.0-3.0 eq) followed by the dropwise addition of a Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂), 1.1 eq).[10]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent.

  • Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the corresponding 1,3-difunctionalized propane derivative.

ParameterCondition
Activating Group Tosyl (Ts), Nosyl (Ns)
Lewis Acid BF₃·OEt₂, Cu(OTf)₂
Nucleophile Alcohols, Thiols, Amines
Solvent CH₂Cl₂, CH₃CN
Temperature 0 °C to room temperature

Table 2. General Conditions for Azetidine Ring-Opening.

Conclusion

The protocols detailed in this guide provide a robust starting point for researchers and drug development professionals to explore the chemical space around the 3-(2-Chlorophenyl)azetidine scaffold. The strategic functionalization of the azetidine ring, whether at the nitrogen, a C-H bond, or through strain-releasing ring-opening, offers a versatile platform for the generation of novel molecular architectures with potential therapeutic applications. As with any chemical synthesis, careful optimization of reaction conditions and thorough analytical characterization of all products are paramount to success.

References

  • Shih, S., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145, 19049-19059. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available from: [Link]

  • Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... (n.d.). ResearchGate. Available from: [Link]

  • Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. (2026). Organic Letters. Available from: [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K., Nißl, B., Shahbaz, M., Jiang, D., Aicher, J., & Didier, D. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(18), 2564–2567. Available from: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. Available from: [Link]

  • Experimental and Computational Study of the Conrotatory Ring Opening of Various 3-Chloro-2-azetines. (2008). The Journal of Organic Chemistry. Available from: [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. (n.d.). RSC Publishing. Available from: [Link]

  • Stereoselective functionalization of azetidines. (2025). Elektronische Hochschulschriften der LMU München. Available from: [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC. Available from: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC. Available from: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available from: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Available from: [Link]

  • BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. (2009). The Journal of Organic Chemistry. Available from: [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society. Available from: [Link]

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Available from: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011). LOCKSS: Serve Content. Available from: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). PMC. Available from: [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Available from: [Link]

Sources

Method

Introduction: The Strategic Value of the 3-(2-Chlorophenyl)azetidine Scaffold

An In-Depth Guide to Amidation Reactions Involving 3-(2-Chlorophenyl)azetidine: Protocols and Mechanistic Insights In the landscape of modern medicinal chemistry, azetidines have emerged as privileged structural motifs.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Amidation Reactions Involving 3-(2-Chlorophenyl)azetidine: Protocols and Mechanistic Insights

In the landscape of modern medicinal chemistry, azetidines have emerged as privileged structural motifs.[1][2] Their inherent ring strain, sp3-rich character, and conformational rigidity offer a unique three-dimensional framework that can enhance metabolic stability, improve solubility, and provide precise vectors for receptor targeting.[1][2][3] Among these valuable building blocks, 3-(2-Chlorophenyl)azetidine stands out as a particularly useful scaffold. The presence of the 2-chlorophenyl group provides a well-defined substitution pattern for exploring structure-activity relationships (SAR), while the secondary amine of the azetidine ring serves as a prime handle for chemical diversification.

Amidation is arguably the most fundamental and frequently employed reaction in drug discovery for forging robust connections between molecular fragments.[4] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the primary amidation strategies for 3-(2-Chlorophenyl)azetidine. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind procedural choices, and the practical considerations necessary for successful and reproducible synthesis.

Core Principles of Azetidine Amidation

The formation of an amide bond involves the condensation of an amine with a carboxylic acid or its activated derivative. The nitrogen atom of the 3-(2-Chlorophenyl)azetidine ring is a competent nucleophile, but the direct reaction with a carboxylic acid is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions to eliminate water. Therefore, the process universally requires the "activation" of the carboxylic acid, converting its hydroxyl group into a superior leaving group. This guide details the three most prevalent and reliable activation strategies:

  • Peptide Coupling Reagents: Mediating the reaction between a carboxylic acid and the azetidine.

  • Acyl Chlorides: Direct reaction with a pre-activated and highly electrophilic acid derivative.

  • Sulfonyl Chlorides: Formation of a stable sulfonamide linkage, a key isostere of amides in medicinal chemistry.

Application 1: Amide Synthesis via Carboxylic Acid Coupling Reagents

This is the most versatile and widely used method for amide bond formation, offering a broad substrate scope and mild reaction conditions.

Mechanistic Rationale & Causality

The fundamental role of a coupling reagent is to react with the carboxylate of the acid partner, forming a highly reactive intermediate in situ. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the azetidine. The choice of coupling reagent is critical and influences reaction efficiency, time, and the potential for side reactions, most notably racemization if the carboxylic acid possesses a chiral center.

  • Carbodiimide-Based Reagents (EDC, DCC): These reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), react with the carboxylic acid to form an O-acylisourea intermediate. While effective, this intermediate can be unstable and prone to racemization. The inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is standard practice.[5] These additives trap the O-acylisourea to form an active ester intermediate, which is more stable, less prone to racemization, and reacts efficiently with the amine.[5]

  • Onium Salt Reagents (HATU, HBTU, PyBOP): These aminium and phosphonium salts are considered the modern standard for high-efficiency coupling.[4][5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) already incorporate a HOAt moiety within their structure. They react rapidly with the carboxylate to form the corresponding active ester, leading to fast reaction times, high yields, and minimal racemization.[5][6]

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent SystemClassKey AdvantagesKey ConsiderationsByproduct Solubility
EDC / HOBt CarbodiimideCost-effective, water-soluble byproducts.Slower reaction times, moderate risk of racemization.Water-soluble (urea)
HATU / DIPEA Aminium SaltVery fast, high yields, low racemization.[5]Higher cost, moisture sensitive.Water-soluble
PyBOP / DIPEA Phosphonium SaltHigh efficiency, suitable for hindered couplings.Can be difficult to remove phosphine oxide byproducts.Organic-soluble
Experimental Workflow: General Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome Acid Carboxylic Acid (R-COOH) Activation Activation Step: Formation of Active Ester Acid->Activation Azetidine 3-(2-Chlorophenyl)azetidine Coupling Nucleophilic Attack: Azetidine reacts with Active Ester Azetidine->Coupling Reagent Coupling Reagent (e.g., HATU) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Target Amide Workup->Product

Caption: General workflow for HATU-mediated amidation.

Protocol 1: High-Efficiency Amidation using HATU

This protocol describes a general and reliable method for coupling a generic carboxylic acid with 3-(2-Chlorophenyl)azetidine using HATU.

Materials:

  • 3-(2-Chlorophenyl)azetidine hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add 3-(2-Chlorophenyl)azetidine hydrochloride (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

    • Causality: 3-(2-Chlorophenyl)azetidine is often available as its hydrochloride salt. Two equivalents of DIPEA are required: one to neutralize the carboxylic acid and one to free the azetidine base from its salt. An additional equivalent ensures the reaction medium remains basic, which is optimal for HATU activation.

  • Reaction Initiation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching and Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application 2: Acylation with Acyl Chlorides

This method offers a rapid and often high-yielding route to amides when the corresponding acyl chloride is stable and readily available.

Mechanistic Rationale & Causality

Acyl chlorides are highly electrophilic due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. The reaction proceeds via a direct nucleophilic acyl substitution by the azetidine nitrogen.[4] No external coupling reagent is needed. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation and deactivation of the azetidine nucleophile.[7]

Experimental Workflow: Direct Acylation

G Azetidine 3-(2-Chlorophenyl)azetidine Reaction Nucleophilic Acyl Substitution (0 °C to RT) Azetidine->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Amide Target Amide Reaction->Amide Salt Base•HCl Salt Reaction->Salt

Caption: Workflow for acylation using an acyl chloride.

Protocol 2: Direct Acylation with an Acyl Chloride

Materials:

  • 3-(2-Chlorophenyl)azetidine hydrochloride

  • Acyl chloride of interest

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere, add 3-(2-Chlorophenyl)azetidine hydrochloride (1.0 eq) and dissolve or suspend it in anhydrous DCM.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add TEA or DIPEA (2.2 eq) and stir for 15 minutes.

    • Causality: One equivalent of base is required to form the free azetidine, and a second equivalent will scavenge the HCl produced during the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq), either neat or as a solution in anhydrous DCM, dropwise to the cold, stirred mixture.

    • Causality: The reaction is often highly exothermic. Slow, cold addition prevents temperature spikes that could lead to side reactions or degradation.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the azetidine starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired amide.

Application 3: Sulfonamide Formation with Sulfonyl Chlorides

The synthesis of sulfonamides is a critical transformation, as this functional group is a common bioisostere for amides and is prevalent in numerous approved drugs.[8]

Mechanistic Rationale & Causality

The mechanism is analogous to that of acylation with acyl chlorides. The sulfur atom in a sulfonyl chloride is highly electrophilic, and the azetidine nitrogen acts as the nucleophile. The reaction generates HCl, necessitating the use of a base scavenger.[7] The resulting N-S bond is exceptionally stable to hydrolysis, making it a desirable linkage in drug candidates.

Experimental Workflow: N-Sulfonylation

G Azetidine 3-(2-Chlorophenyl)azetidine Reaction N-Sulfonylation Reaction (0 °C to RT) Azetidine->Reaction SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->Reaction Base Base (e.g., DIPEA) Base->Reaction Sulfonamide Target Sulfonamide Reaction->Sulfonamide Salt Base•HCl Salt Reaction->Salt

Caption: General scheme for N-sulfonylation of the azetidine.

Protocol 3: N-Sulfonylation Reaction

Materials:

  • 3-(2-Chlorophenyl)azetidine hydrochloride

  • Sulfonyl chloride of interest

  • DIPEA or TEA

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere, combine 3-(2-Chlorophenyl)azetidine hydrochloride (1.0 eq) and anhydrous DCM.

  • Cooling and Base Addition: Cool the mixture to 0 °C and add DIPEA (2.2 eq). Stir for 15 minutes.

  • Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.

    • Self-Validation: Monitor the reaction to completion using TLC or LC-MS. N-Sulfonylation can sometimes be slower than N-acylation.

  • Work-up: Dilute the reaction mixture with DCM. Wash with 1M aqueous HCl (to remove excess base), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash chromatography or recrystallization to afford the pure sulfonamide product.

Conclusion

3-(2-Chlorophenyl)azetidine is a powerful and versatile scaffold for the construction of novel chemical entities. The amidation reactions detailed in this guide—via coupling reagents, acyl chlorides, and sulfonyl chlorides—represent the cornerstone methodologies for its derivatization. By understanding the causality behind each procedural step and employing robust, self-validating protocols, researchers can efficiently generate diverse libraries of amides and sulfonamides. This capability is essential for accelerating hit-to-lead campaigns and ultimately advancing the development of next-generation therapeutics.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC. (n.d.). NCBI.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Technical Support Center: Optimizing Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Synthesis. (n.d.). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)azetidine Solubility in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized azetidines in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized azetidines in organic solvents. 3-(2-Chlorophenyl)azetidine is a highly valuable building block in medicinal chemistry, but its physical properties often lead to workflow bottlenecks.

The root of most solubility issues lies in the compound's ionization state. The azetidine ring is a strained, four-membered heterocycle. This ring strain compresses the C–N–C bond angle, increasing the s-character of the nitrogen lone pair and making it a strongly basic secondary amine with a pKa of approximately 11.3 . Because the neutral "free base" is an unstable oil prone to degradation, commercial suppliers almost exclusively distribute this compound as a hydrochloride salt (CAS 1203683-32-2) .

This guide provides field-proven, self-validating protocols to resolve solubility issues, allowing you to seamlessly integrate this building block into your synthetic pipelines.

Section 1: Diagnostic FAQ

Q: Why does my 3-(2-Chlorophenyl)azetidine form a cloudy, insoluble suspension when added to dichloromethane (DCM), ethyl acetate, or ether? A: You are likely working with the hydrochloride (HCl) salt rather than the free base. The HCl salt exists as a highly polar ionic lattice. While the 2-chlorophenyl group provides some lipophilicity, it is insufficient to overcome the lattice energy of the azetidinium chloride salt in non-polar organic solvents. To achieve solubility in solvents like DCM or ether, you must break this ionic lattice by converting the compound to its neutral free base form.

Q: How can I visually or chemically verify whether I have the free base or the HCl salt? A: The physical state is your primary indicator. The free base of 3-(2-Chlorophenyl)azetidine is typically a viscous oil or a low-melting solid at room temperature. In contrast, the hydrochloride salt is a white to off-white crystalline powder. If your material is a crystalline powder that dissolves readily in water but not in DCM, it is the salt.

Section 2: Quantitative Data: Free Base vs. Hydrochloride Salt

To make informed solvent choices, refer to the comparative physicochemical data below.

Property3-(2-Chlorophenyl)azetidine (Free Base)3-(2-Chlorophenyl)azetidine HCl (Salt)
Physical State (25 °C) Viscous oil / Low-melting solidCrystalline powder
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Organic Solubility (DCM, EtOAc, Ether) Excellent (Miscible)Poor / Insoluble
Conjugate Acid pKa ~11.3N/A (Already protonated)
Typical Use Case Cross-coupling, Acylation, AlkylationLong-term storage, Aqueous reactions
Section 3: Experimental Protocol: The Freebasing Workflow

To utilize 3-(2-Chlorophenyl)azetidine in anhydrous organic reactions, you must perform a liquid-liquid extraction (LLE) to isolate the free base . This protocol is designed as a self-validating system to ensure complete conversion and recovery.

Step-by-Step Methodology:

  • Biphasic Dissolution: Suspend 1.0 equivalent of 3-(2-Chlorophenyl)azetidine hydrochloride in a mixture of Dichloromethane (DCM) and distilled water (1:1 v/v ratio, typically 10 mL of each per gram of compound).

    • Causality: The water dissolves the ionic salt, while the DCM acts as a receiving phase for the lipophilic free base as it forms.

  • Basification: Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) dropwise while stirring vigorously. Continue until the aqueous layer reaches a pH of >11.

    • Causality: The pH must exceed the pKa of the azetidine (~11.3) to ensure complete deprotonation of the azetidinium ion.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel and allow the layers to settle. The lower organic layer (DCM) will contain the newly formed free base.

  • Extraction: Drain the DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with two additional portions of DCM to ensure maximum recovery.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

    • Causality: Brine removes residual dissolved water from the DCM. Na₂SO₄ chemically traps microscopic water droplets, preventing water-catalyzed side reactions (like the hydrolysis of electrophiles) in your subsequent synthetic steps.

  • System Validation (TLC): Before concentrating, spot the dried organic layer on a silica TLC plate. Elute with 10% Methanol in DCM (containing 1% NH₄OH) and stain with Ninhydrin.

    • Validation: A distinct purple spot confirms the presence of the secondary amine in the organic phase, validating a successful extraction.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure free base as an oil, ready for immediate use.

Section 4: Workflow Visualization

FreebasingWorkflow Start 3-(2-Chlorophenyl)azetidine HCl (Insoluble in Organics) Biphasic Add DCM & Water (Biphasic Suspension) Start->Biphasic Base Add aq. Na2CO3 (pH > 11) Deprotonation Biphasic->Base Sep Liquid-Liquid Extraction (Separatory Funnel) Base->Sep Org Organic Phase (DCM) Contains Free Base Sep->Org Bottom Layer Aq Aqueous Phase Contains NaCl & Water Sep->Aq Top Layer Dry Wash with Brine & Dry over Na2SO4 Org->Dry Evap Rotary Evaporation Yield: Pure Free Base (Oil) Dry->Evap

Liquid-liquid extraction workflow for converting azetidine HCl salts to organic-soluble free bases.

Section 5: Advanced Troubleshooting

Q: I am using the free base, but I still see precipitation when I cool my reaction to -78 °C for a lithiation step. Why? A: While the free base is highly soluble in organic solvents at room temperature, secondary amines can aggregate or form hydrogen-bonded dimers at cryogenic temperatures, drastically reducing their solubility limit. Solution: Increase the solvent volume (dilute the reaction) or use a more polar, coordinating co-solvent like anhydrous Tetrahydrofuran (THF) instead of pure diethyl ether or hexanes. THF disrupts hydrogen bonding networks and solvates the amine more effectively at low temperatures.

Q: Can I just add an organic base (like Triethylamine or DIPEA) directly to my reaction mixture instead of performing a liquid-liquid extraction? A: Yes, this is a common "in situ" freebasing technique. You can suspend the HCl salt in your organic solvent and add 1.2 to 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The Trade-off: This generates Triethylammonium chloride (or DIPEA-HCl) as a byproduct, which will immediately precipitate as a white solid in non-polar solvents like ether or hexane. While your azetidine is now in solution, the suspended amine salt byproduct might interfere with sensitive reagents or complicate visual reaction monitoring. If your downstream chemistry is sensitive to acidic protons (e.g., Grignard reagents), the LLE protocol is mandatory.

References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 10422, Azetidine." PubChem, [Link]

  • Abdiaj, I. "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction." Journal of Medicinal Chemistry, ACS Publications. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-(2-Chlorophenyl)azetidine and 3-(4-Chlorophenyl)azetidine: A Guide for Researchers

For researchers and professionals in drug development, the nuanced reactivity of substituted heterocyclic scaffolds is a critical parameter in the design and synthesis of novel molecular entities. Azetidine moieties, in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the nuanced reactivity of substituted heterocyclic scaffolds is a critical parameter in the design and synthesis of novel molecular entities. Azetidine moieties, in particular, are prized for their ability to impart desirable physicochemical properties. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: 3-(2-chlorophenyl)azetidine and 3-(4-chlorophenyl)azetidine. By examining the interplay of electronic and steric effects, supported by established chemical principles and analogous experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.

Introduction: The Subtle Influence of Isomeric Substitution

The position of a substituent on an aromatic ring can dramatically alter the chemical behavior of a molecule. In the case of 3-(2-chlorophenyl)azetidine and its para-substituted counterpart, 3-(4-chlorophenyl)azetidine, the seemingly minor shift of a chlorine atom from the ortho to the para position gives rise to significant differences in their reactivity. These differences are primarily governed by two fundamental principles: electronic effects (inductive and resonance) and steric hindrance.

The chlorine atom is an electronegative element, exerting an electron-withdrawing inductive effect (-I) on the phenyl ring.[1][2] Conversely, due to its lone pairs of electrons, it exhibits a resonance-donating effect (+M).[2] In electrophilic aromatic substitution, this dichotomy leads to ortho-para direction, albeit with deactivation of the ring.[1][2] However, when considering the reactivity of the azetidine ring itself, these electronic influences, coupled with the steric bulk of the ortho-chloro group, become the dominant factors.

N-Functionalization: A Tale of Two Reactivities

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophile, readily undergoing N-functionalization reactions such as N-acylation and N-arylation. It is in these reactions that the distinct properties of the two isomers become most apparent.

N-Acylation

N-acylation of amines, including azetidines, is a fundamental transformation often achieved using acylating agents like acyl chlorides or anhydrides.[3][4][5] The rate of this reaction is highly dependent on the nucleophilicity of the nitrogen atom.

  • 3-(4-Chlorophenyl)azetidine: The para-chloro substituent primarily exerts an electronic effect. Its electron-withdrawing inductive effect slightly reduces the electron density on the phenyl ring, which in turn can have a minor deactivating effect on the azetidine nitrogen through the C3-phenyl bond. However, this effect is relatively modest.

  • 3-(2-Chlorophenyl)azetidine: The ortho-chloro substituent introduces a significant steric hindrance around the azetidine ring.[6] This steric bulk can impede the approach of the acylating agent to the nitrogen atom, thereby slowing down the reaction rate. While the electronic effect is also present, the steric factor is generally the dominant influence in ortho-substituted systems.

Expected Reactivity: 3-(4-Chlorophenyl)azetidine is expected to exhibit higher reactivity in N-acylation reactions compared to 3-(2-chlorophenyl)azetidine due to the absence of significant steric hindrance around the azetidine nitrogen.

Experimental Protocol: General Procedure for N-Acylation of 3-Arylazetidines

This protocol provides a general method for the N-acylation of 3-arylazetidines.

  • To a solution of the 3-arylazetidine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, diisopropylethylamine) (1.2 mmol).

  • The mixture is cooled to 0 °C.

  • The acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Azetidine 3-Arylazetidine Dissolve Dissolve Azetidine and Base in Solvent Azetidine->Dissolve Base Base (e.g., Triethylamine) Base->Dissolve AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) Add Add Acylating Agent AcylatingAgent->Add Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-Acylated Azetidine Purify->Product

N-Arylation

N-arylation, often accomplished through methods like the Buchwald-Hartwig amination, is another key transformation for modifying the azetidine scaffold.[7][8]

  • 3-(4-Chlorophenyl)azetidine: The electronic nature of the para-substituent can influence the reactivity of the azetidine nitrogen in the catalytic cycle of the Buchwald-Hartwig reaction. The mildly deactivating nature of the chloro group is not expected to significantly hinder the reaction.

  • 3-(2-Chlorophenyl)azetidine: The ortho-chloro group poses a significant steric challenge for the formation of the bulky palladium-ligand complex around the azetidine nitrogen. This steric clash can dramatically reduce the efficiency of the catalytic cycle, leading to lower yields or requiring more forcing reaction conditions.

Expected Reactivity: Similar to N-acylation, 3-(4-chlorophenyl)azetidine is predicted to be a better substrate for N-arylation reactions than 3-(2-chlorophenyl)azetidine due to reduced steric hindrance.

Ring-Opening Reactions: The Role of Lewis Acids

The strained four-membered ring of azetidines can undergo ring-opening reactions, typically facilitated by Lewis acids.[9][10][11] The regioselectivity of this ring-opening is influenced by the electronic properties of the substituents.

  • 3-(4-Chlorophenyl)azetidine: The para-chloro substituent, being electron-withdrawing, can destabilize a potential carbocation intermediate at the C3 position. This would influence the regioselectivity of the ring-opening, favoring nucleophilic attack at the less substituted C2 or C4 positions.

  • 3-(2-Chlorophenyl)azetidine: The electronic effect of the ortho-chloro group is similar to the para-substituent. However, the steric bulk of the ortho group could also influence the coordination of the Lewis acid to the nitrogen atom, potentially affecting the overall rate of the ring-opening reaction.

Expected Reactivity: The electronic effects of the chlorine atom in both isomers are expected to influence the regioselectivity of Lewis acid-catalyzed ring-opening reactions. The steric bulk of the ortho-chloro group in 3-(2-chlorophenyl)azetidine might also modulate the rate of this transformation.

Experimental Protocol: General Procedure for Lewis Acid-Mediated Ring-Opening of 3-Arylazetidines

This protocol outlines a general method for the ring-opening of 3-arylazetidines with a nucleophile in the presence of a Lewis acid.

  • To a solution of the N-protected 3-arylazetidine (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere is added the Lewis acid (e.g., BF₃·OEt₂, TiCl₄) (1.1 mmol) at a low temperature (e.g., -78 °C).

  • The mixture is stirred for a short period.

  • The nucleophile (e.g., a silyl enol ether, an organometallic reagent) (1.2 mmol) is added.

  • The reaction is stirred and allowed to warm to room temperature.

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Ring_Opening_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Azetidine N-Protected 3-Arylazetidine AddLA Add Lewis Acid at Low Temperature Azetidine->AddLA LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->AddLA Nucleophile Nucleophile AddNuc Add Nucleophile Nucleophile->AddNuc AddLA->AddNuc Stir Stir and Warm to Room Temperature AddNuc->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Ring-Opened Product Purify->Product

Reactivity of the Phenyl Ring: Electrophilic Aromatic Substitution

While the primary focus is often on the reactivity of the azetidine ring, the substituted phenyl ring can also participate in reactions, most notably electrophilic aromatic substitution (EAS).

  • 3-(4-Chlorophenyl)azetidine: The chlorine atom is a deactivating, ortho-para director.[1] Therefore, electrophilic substitution will occur at the positions ortho to the chlorine atom (C2' and C6' of the phenyl ring), albeit at a slower rate than for benzene.

  • 3-(2-Chlorophenyl)azetidine: The chlorine atom at the ortho position will direct incoming electrophiles to the para position (C4' of the phenyl ring) and the other ortho position (C6' of the phenyl ring). However, the C6' position is sterically hindered by the adjacent azetidine substituent, making the C4' position the more likely site of substitution.

Expected Reactivity: Both isomers will undergo electrophilic aromatic substitution ortho and para to the chlorine atom, with the reaction being slower than that of benzene. The substitution pattern for the 2-chloro isomer will be more regioselective due to steric hindrance.

Summary of Reactivity Comparison

Reaction Type3-(2-Chlorophenyl)azetidine3-(4-Chlorophenyl)azetidinePrimary Differentiating Factor
N-Acylation Lower reactivityHigher reactivitySteric Hindrance
N-Arylation Lower reactivityHigher reactivitySteric Hindrance
Ring-Opening Rate may be affected by steric hindrance around the nitrogenReactivity primarily influenced by electronicsElectronic & Steric Effects
Electrophilic Aromatic Substitution Substitution favored at C4' positionSubstitution at C2' and C6' positionsSteric Hindrance & Directing Effects

Conclusion

The isomeric relationship between 3-(2-chlorophenyl)azetidine and 3-(4-chlorophenyl)azetidine provides a classic example of how substituent position dictates chemical reactivity. For reactions involving the azetidine nitrogen, such as N-acylation and N-arylation, the steric bulk of the ortho-chloro group in 3-(2-chlorophenyl)azetidine is the dominant factor, leading to significantly lower reactivity compared to its para-substituted counterpart. In contrast, for reactions involving the azetidine ring itself, such as Lewis acid-catalyzed ring-opening, and for reactions on the phenyl ring, a more complex interplay of both electronic and steric effects governs the outcome.

For synthetic chemists, 3-(4-chlorophenyl)azetidine will generally be the more versatile and reactive building block for constructing libraries of N-functionalized derivatives. However, the unique steric environment of 3-(2-chlorophenyl)azetidine can be strategically employed to achieve specific regioselectivity or to introduce conformational constraints in the final molecule. A thorough understanding of these fundamental principles is paramount for the rational design and efficient execution of synthetic routes in modern drug discovery.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Kandarpa, P., Mausumi, G., & Nirada, D. (2014). Mild and Useful Method for N-Acylation of Amines. International Journal of ChemTech Research, 6(5), 2826-2830. [Link]

  • Hartwig, J. F. (2010).
  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Chemin, A., Gair, J. J., & Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Gair, J. J., Isomura, M., Wagen, C. C., Strassfeld, D. A., & Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

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  • Ghorai, M. K., & co-workers. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3585–3589. [Link]

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Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of 3-(2-Chlorophenyl)azetidine

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and effica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-(2-Chlorophenyl)azetidine is a key building block in the synthesis of various therapeutic agents. Its purity and concentration must be meticulously controlled. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the quantification of 3-(2-Chlorophenyl)azetidine, supported by a comprehensive validation of a primary HPLC-UV method in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Method Comparison: HPLC-UV vs. UPLC-MS

The selection of an analytical method is a critical decision in drug development, balancing sensitivity, selectivity, and operational efficiency. Here, we compare a robust HPLC-UV method with a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantification of 3-(2-Chlorophenyl)azetidine.

Primary Method: HPLC-UV

This method is designed for routine quality control, offering reliability and cost-effectiveness. The choice of a C18 stationary phase is based on the non-polar nature of the analyte, providing good retention and separation through hydrophobic interactions.[4][5] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a symmetrical peak shape and a reasonable retention time. UV detection is selected due to the presence of a chromophore in the 2-chlorophenyl group, allowing for straightforward quantification.

Alternative Method: UPLC-MS

For applications requiring higher sensitivity and specificity, such as impurity profiling or bioanalysis, a UPLC-MS method is a powerful alternative. The use of sub-2 µm particles in the UPLC column provides faster analysis times and improved resolution.[5] Mass spectrometric detection offers unparalleled selectivity and significantly lower detection limits, which is crucial when trace-level quantification is necessary.

Table 1: Comparison of HPLC-UV and UPLC-MS Method Performance

ParameterHPLC-UV MethodUPLC-MS Method
Instrumentation Standard HPLC with UV DetectorUPLC with Single Quadrupole MS
Column C18, 4.6 x 150 mm, 5 µmAcquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid (40:60 v/v)Acetonitrile:0.1% Formic Acid (50:50 v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 210 nmESI+, SIR of m/z 168.1
Run Time 10 min3 min
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
LOD 0.1 µg/mL0.01 µg/mL
LOQ 0.3 µg/mL0.03 µg/mL

In-Depth Validation of the Primary HPLC-UV Method

A comprehensive validation of the proposed HPLC-UV method was performed following the ICH Q2(R2) guidelines to establish its fitness for purpose.[1][2][6] The validation protocol encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] To demonstrate this, forced degradation studies were conducted to intentionally degrade the 3-(2-Chlorophenyl)azetidine sample.[8][9][10]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 10 mg of 3-(2-Chlorophenyl)azetidine was dissolved in 10 mL of 0.1 N HCl and heated at 80°C for 4 hours.

  • Base Hydrolysis: 10 mg of 3-(2-Chlorophenyl)azetidine was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 4 hours.

  • Oxidative Degradation: 10 mg of 3-(2-Chlorophenyl)azetidine was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: 10 mg of 3-(2-Chlorophenyl)azetidine was exposed to 105°C for 48 hours.

  • Photolytic Degradation: 10 mg of 3-(2-Chlorophenyl)azetidine was exposed to UV light (254 nm) for 48 hours.

The results showed significant degradation under acidic, basic, and oxidative conditions, with the main peak of 3-(2-Chlorophenyl)azetidine remaining well-resolved from all degradation products. This demonstrates the stability-indicating nature of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11] A series of standard solutions of 3-(2-Chlorophenyl)azetidine were prepared and injected into the HPLC system.

Experimental Protocol: Linearity

  • A stock solution of 1 mg/mL of 3-(2-Chlorophenyl)azetidine was prepared in the mobile phase.

  • From the stock solution, a series of dilutions were made to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration.

The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of > 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] Accuracy was determined by the standard addition method.

Experimental Protocol: Accuracy

  • A known amount of 3-(2-Chlorophenyl)azetidine was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Each concentration was prepared in triplicate and analyzed.

  • The percentage recovery was calculated.

The mean recovery was found to be between 98.0% and 102.0%, indicating excellent accuracy of the method.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol: Precision

  • Repeatability: Six replicate injections of a standard solution of 3-(2-Chlorophenyl)azetidine (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on two different days by two different analysts using different equipment.

  • The relative standard deviation (%RSD) of the peak areas was calculated.

The %RSD for repeatability was less than 1.0%, and for intermediate precision, it was less than 2.0%, demonstrating that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ at a signal-to-noise ratio of 10:1. The LOD and LOQ were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol: Robustness

The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 5°C)

The system suitability parameters remained within the acceptance criteria for all variations, indicating the robustness of the method.

Table 2: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness System suitability passesPassed

Visualizing the Workflow

To provide a clear overview of the processes described, the following diagrams illustrate the chemical structure of the analyte and the HPLC method validation workflow.

cluster_analyte 3-(2-Chlorophenyl)azetidine C9H10ClN

Caption: Chemical structure of 3-(2-Chlorophenyl)azetidine.

Method_Development HPLC Method Development Validation_Protocol Validation Protocol Design (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Standard Addition) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: HPLC method validation workflow.

Conclusion

This guide has provided a comprehensive comparison of HPLC-UV and UPLC-MS methods for the quantification of 3-(2-Chlorophenyl)azetidine. The detailed validation of the primary HPLC-UV method demonstrates its suitability for routine quality control, meeting all the requirements for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[1][2][3] The presented data and protocols offer a robust framework for scientists and researchers in the pharmaceutical industry to implement and validate their own analytical methods, ensuring the quality and consistency of their products. The choice between the presented methods will ultimately depend on the specific application, with the HPLC-UV method being a reliable workhorse for standard quantification and the UPLC-MS method offering superior performance for more demanding analytical challenges.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • Pharmaceutical Outsourcing. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Phenomenex. (n.d.). Reverse Phase HPLC Method Development. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

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  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Chlorophenyl)azetidine

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the specific physicochemical properties of the molecule. This guide provides an advanced, self-validating oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the specific physicochemical properties of the molecule. This guide provides an advanced, self-validating operational framework for handling 3-(2-Chlorophenyl)azetidine (and its hydrochloride salt, CAS 1203683-32-2).

Chemical Profiling & Hazard Causality

3-(2-Chlorophenyl)azetidine is a highly valued building block in drug discovery, frequently utilized for synthesizing conformationally restricted pharmacophores ([1]). To handle this compound safely, researchers must understand the mechanistic causality behind its hazards:

  • Lipophilicity & Basicity: The azetidine ring is a strained, nitrogen-containing heterocycle. In its free base form, it acts as a moderate-to-strong secondary amine. Combined with the lipophilic 2-chlorophenyl moiety, the molecule readily permeates the lipid bilayers of the stratum corneum, leading to acute dermal irritation and potential systemic absorption.

  • Physical State Vulnerabilities: The hydrochloride salt is typically a crystalline solid ([2]). While this mitigates the vapor pressure risks associated with the volatile free base, it introduces the risk of fine particulate inhalation. These micro-particulates can deposit in the upper respiratory tract, where local moisture dissolves the salt, causing localized pH shifts and severe mucosal irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to counteract the specific physicochemical vulnerabilities of 3-(2-Chlorophenyl)azetidine.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to basic amines. Double-gloving prevents breakthrough from the highly lipophilic chlorophenyl derivative.
Eye Protection Snug-fitting chemical splash gogglesProtects against corneal damage from basic dust particulates or accidental solvent splashes during dissolution.
Body Protection Flame-retardant lab coat (Nomex/Cotton)Minimizes static generation which could ignite fine organic dusts or associated flammable solvents.
Respiratory N95/FFP2 Particulate RespiratorFilters out crystalline hydrochloride salt dust (aerodynamic diameter <10 μm) if handled outside a ventilated enclosure.

Experimental Protocol: Safe Handling & Transfer

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Causality: This specific velocity captures fine particulate dust generated during the weighing of the hydrochloride salt without causing turbulent vortices that could blow the powder out of the sash.

  • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward.

Step 2: Static-Free Weighing

  • Action: Use a static-dissipative (e.g., grounded stainless steel or ceramic) spatula to transfer the solid into a pre-tared, anti-static weigh boat.

  • Causality: The crystalline hydrochloride salt can accumulate triboelectric charge. A standard plastic spatula can cause the powder to repel and aerosolize, increasing the inhalation risk.

  • Validation Check: Powder should fall cleanly from the spatula without clinging to the sides of the weigh boat.

Step 3: Dissolution and Reaction Setup

  • Action: Dissolve the compound in the chosen organic solvent (e.g., dichloromethane or methanol) inside the fume hood before transferring it to the main reaction vessel.

  • Causality: Handling the compound as a solution eliminates the dust inhalation hazard during subsequent transfer steps and ensures complete containment of the active pharmaceutical ingredient (API) building block.

  • Validation Check: Visual inspection confirms a completely clear solution with no undissolved particulates adhering to the glassware.

Spill Management & Disposal Plan

Due to the presence of the aryl chloride, disposal requires strict adherence to halogenated waste protocols.

Step 1: Containment and Neutralization

  • If the solid hydrochloride salt is spilled, do not use water, as this will dissolve the salt and spread the corrosive hazard. Instead, cover the spill with a dry, inert absorbent (e.g., vermiculite or sand).

  • Carefully sweep the mixture using a dedicated dustpan to avoid aerosolization.

Step 2: Halogenated Waste Segregation

  • Action: Place all collected spill debris, contaminated gloves, and empty reagent vials into a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Incineration of halogenated organics requires specific high-temperature scrubbers to prevent the formation of toxic dioxins and furans. Mixing this with non-halogenated waste compromises the facility's environmental safety systems.

Operational Workflow Visualization

SafetyWorkflow Start 1. Pre-Operation: Fume Hood Validation PPE 2. PPE Donning: Double Nitrile & Goggles Start->PPE Handling 3. Handling: Static-Free Transfer PPE->Handling Spill Spill Detected? Handling->Spill CleanUp Spill Protocol: Dry Absorbent Sweep Spill->CleanUp Yes Dispose 4. Disposal: Halogenated Waste Spill->Dispose No CleanUp->Dispose Success 5. Operation Complete: Doff PPE & Wash Dispose->Success

Operational workflow and safety decision tree for handling 3-(2-Chlorophenyl)azetidine.

References

Sources

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